molecular formula C20H30O5Si B14116154 3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal

3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal

Cat. No.: B14116154
M. Wt: 378.5 g/mol
InChI Key: ZTRSSQRWGPRALW-UHFFFAOYSA-N
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Description

3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal is a synthetic compound used extensively in organic chemistry. It is a derivative of D-glucal, a sugar molecule, and is often employed as a building block in the synthesis of more complex molecules. The compound is characterized by the presence of tert-butyldimethylsilyl and p-methoxybenzylidene protective groups, which enhance its stability and reactivity in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal typically involves multiple steps. One common method starts with D-glucal, which undergoes protection at the 3-O position with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The 4,6-O positions are then protected using p-methoxybenzaldehyde under acidic conditions to form the benzylidene acetal .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar steps as in laboratory settings but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alcohols .

Scientific Research Applications

3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal involves its role as a protected sugar derivative. The protective groups enhance its stability and allow for selective reactions at specific positions on the molecule. The tert-butyldimethylsilyl group protects the 3-O position, while the p-methoxybenzylidene group protects the 4,6-O positions, preventing unwanted side reactions and enabling targeted modifications .

Comparison with Similar Compounds

Similar Compounds

    Tri-O-benzyl-D-glucal: Another protected glucal derivative with benzyl groups at the 3, 4, and 6 positions.

    (4,6-O-Benzylidene)methyl-α-D-glucopyranoside: A glucopyranoside derivative with a benzylidene protective group.

    3-(tert-Butyldimethylsilyl)oxypropanol: A compound with a similar tert-butyldimethylsilyl protective group.

Uniqueness

3-O-tert-Butyldimethylsilyl-4,6-O-p-methoxybenzylidene-D-glucal is unique due to its specific combination of protective groups, which provide enhanced stability and reactivity. This makes it particularly useful in the synthesis of complex molecules where selective protection and deprotection are crucial .

Properties

Molecular Formula

C20H30O5Si

Molecular Weight

378.5 g/mol

IUPAC Name

tert-butyl-[[2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-dimethylsilane

InChI

InChI=1S/C20H30O5Si/c1-20(2,3)26(5,6)25-16-11-12-22-17-13-23-19(24-18(16)17)14-7-9-15(21-4)10-8-14/h7-12,16-19H,13H2,1-6H3

InChI Key

ZTRSSQRWGPRALW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C=COC2C1OC(OC2)C3=CC=C(C=C3)OC

Origin of Product

United States

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